molecular formula C17H22INO4 B1302926 (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-49-9

(R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1302926
CAS No.: 959576-49-9
M. Wt: 431.3 g/mol
InChI Key: NXSXNFISDKPVCF-QGZVFWFLSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22INO4 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biologically Active Compounds

Natural carboxylic acids and their derivatives, including compounds with tert-butoxycarbonyl groups, are known for their diverse biological activities. These compounds exhibit antioxidant, antimicrobial, and cytotoxic activities, which are often related to their structural characteristics. For instance, structure-activity relationships reveal that antioxidant properties can significantly vary among carboxylic acids, depending on the presence of hydroxyl groups and conjugated bonds. Similarly, antimicrobial and anticancer activities are influenced by structural differences, highlighting the importance of specific functional groups and molecular frameworks in determining biological efficacy (Godlewska-Żyłkiewicz et al., 2020).

Catalytic Applications

The versatility of carboxylic acid derivatives extends to catalysis, where they participate in diverse reactions such as olefin metathesis and kinetic resolutions. These processes are crucial for the synthesis of various organic compounds, including natural products and materials with specific stereochemical configurations. The use of tert-butoxycarbonyl and other carboxylic acid derivatives in catalysis underscores their significance in synthetic chemistry and the development of new methodologies for efficient and selective chemical transformations (Ivin, 1998).

Drug Discovery and Development

In the realm of drug discovery, the pyrrolidine scaffold, often protected or modified by tert-butoxycarbonyl groups, is a common feature in the development of biologically active molecules. This five-membered nitrogen-containing ring is prized for its ability to modulate the pharmacophore space effectively, contribute to stereochemistry, and enhance three-dimensional molecule coverage. Such characteristics are beneficial in the search for compounds with target selectivity and diverse biological profiles, making pyrrolidine derivatives, including those modified with tert-butoxycarbonyl groups, valuable in medicinal chemistry (Petri et al., 2021).

Properties

IUPAC Name

(2R)-2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXNFISDKPVCF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375988
Record name (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-49-9
Record name 1-(1,1-Dimethylethyl) (2R)-2-[(4-iodophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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